molecular formula C10H13NO4S B153594 Methyl 2-(4-methylphenylsulfonamido)acetate CAS No. 2645-02-5

Methyl 2-(4-methylphenylsulfonamido)acetate

Cat. No.: B153594
CAS No.: 2645-02-5
M. Wt: 243.28 g/mol
InChI Key: GYQBPYXMRNEAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-methylphenylsulfonamido)acetate (CAS 2645-02-5) is a sulfonamide derivative characterized by a methyl ester group and a 4-methylphenylsulfonamido moiety. Its molecular formula is C₁₀H₁₃NO₄S, with a molecular weight of 243.28 g/mol. The compound is commonly synthesized via sulfonate ester reactions, such as those involving Oxyma-O-sulfonates, yielding white crystalline solids . Key properties include:

  • Melting Point: Reported values vary between 89–91°C and 151°C , likely due to differences in synthesis conditions or polymorphism.
  • Spectral Data:
    • IR: Peaks at 3262 cm⁻¹ (NH), 1729 cm⁻¹ (C=O ester), and 1350–1159 cm⁻¹ (S=O) .
    • ¹H NMR: Signals at δ 7.77–7.74 (d, aromatic H), 3.64 (s, OCH₃), and 2.43 (s, CH₃) .
  • Applications: Primarily used as a pharmaceutical intermediate, particularly in synthesizing heterocyclic compounds and bioactive molecules .

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(13,14)11-7-10(12)15-2/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQBPYXMRNEAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340246
Record name Methyl 2-(4-methylphenylsulfonamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2645-02-5
Record name Methyl 2-(4-methylphenylsulfonamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

The synthesis involves two sequential stages:

  • Formation of Oxyma-O-sulfonate Intermediate :

    • 4-Methylbenzenesulfonyl chloride reacts with Oxyma in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).

    • The reaction proceeds at 0°C to room temperature, forming a stable sulfonate ester intermediate.

  • Nucleophilic Amination :

    • The sulfonate ester reacts with methyl glycinate (or analogous amines) in acetonitrile (MeCN) with DIPEA as a base.

    • This step yields this compound with an 84% isolated yield.

Key Advantages

  • Mild Conditions : Reactions occur at ambient temperature, avoiding thermal degradation of sensitive substrates.

  • Compatibility : Tolerates acid-labile functional groups, making it suitable for complex molecule synthesis.

  • Scalability : Demonstrated efficacy in multi-gram preparations with minimal purification requirements.

Table 1: Oxyma-Mediated Synthesis Parameters

ParameterDetails
Reagents4-Methylbenzenesulfonyl chloride, Oxyma, DIPEA, methyl glycinate
SolventsDichloromethane (Stage 1), acetonitrile (Stage 2)
Temperature0°C → RT (Stage 1); RT (Stage 2)
Yield84%
PurificationColumn chromatography (hexane/ethyl acetate)
Physical PropertiesWhite solid, m.p. 151°C; IR: 3262 cm⁻¹ (N–H), 1729 cm⁻¹ (C=O)

Traditional Sulfonylation Approaches

While less optimized than Oxyma-based methods, classical sulfonylation remains a viable pathway for synthesizing this compound. This approach involves direct reaction of 4-methylbenzenesulfonyl chloride with glycine methyl ester under basic conditions.

Procedure Overview

  • Step 1 : Glycine methyl ester is dissolved in anhydrous DCM and cooled to 0°C.

  • Step 2 : 4-Methylbenzenesulfonyl chloride is added dropwise, followed by DIPEA to neutralize HCl byproducts.

  • Step 3 : The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup (5% HCl, NaHCO₃, brine) and column purification.

Limitations

  • Side Reactions : Competing hydrolysis of the ester group under prolonged basic conditions.

  • Lower Yields : Typically 60–70% due to incomplete conversion and purification losses.

Reaction Optimization and Yield Enhancement

Optimizing reaction parameters is critical for maximizing efficiency and scalability. Key factors include:

Stoichiometric Adjustments

  • A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material while preventing di-sulfonylation.

  • Excess DIPEA (2–3 equivalents) ensures complete deprotonation of the amine nucleophile.

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile outperforms DMF or THF in facilitating faster reaction kinetics.

  • Low-Temperature Quenching : Rapid cooling after reaction completion reduces degradation.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) produce high-purity crystals (≥98% by HPLC).

  • Chromatography : Silica gel with hexane/ethyl acetate gradients effectively separates sulfonamide products from unreacted glycine ester.

Industrial-Scale Production Techniques

Transitioning laboratory methods to industrial production requires addressing cost, safety, and environmental impact.

Continuous Flow Synthesis

  • Microreactor Systems : Enable precise control over reaction parameters (temperature, residence time), improving consistency and reducing waste.

  • In-Line Purification : Integrated liquid-liquid extraction modules automate product isolation.

Green Chemistry Considerations

  • Solvent Recycling : MeCN and DCM are recovered via distillation, reducing feedstock costs.

  • Catalyst Recovery : Immobilized Oxyma derivatives are under investigation to minimize reagent consumption .

Chemical Reactions Analysis

Methyl 2-(4-methylphenylsulfonamido)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Methyl 2-(4-methylphenylsulfonamido)acetate serves as a reagent in chemical synthesis and as an intermediate for the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it valuable in synthetic organic chemistry.

Biological Applications

The compound exhibits antibacterial properties due to its interaction with bacterial cell walls, disrupting cell wall synthesis and leading to bacterial cell death. This mechanism positions it as a potential candidate for developing new antimicrobial agents.

Pharmaceutical Development

In medicinal chemistry, this compound is utilized as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting bacterial infections. Its structural characteristics enhance its reactivity and biological activity, making it a focus for drug discovery efforts aimed at combating resistant bacterial strains.

Case Study 1: Antibacterial Activity

A study demonstrated the antibacterial efficacy of this compound against various bacterial strains. The compound's mechanism involved inhibiting cell wall synthesis, which was confirmed through microbiological assays comparing its activity with standard antibiotics .

Case Study 2: Synthesis of Metal Complexes

Research focused on synthesizing metal complexes using this compound as a ligand revealed promising results in enhancing the biological activity against cancer cells. The complexes exhibited cytotoxic effects that were significantly higher than those of the free ligand .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methylphenyl group increases melting point compared to the unsubstituted benzene analog (e.g., 89–151°C vs. 58.85°C) due to enhanced crystallinity .
  • Ester Group Influence : Ethyl esters (e.g., compound in ) exhibit higher molecular weights but comparable reactivity in alkylation reactions.

Thiazole-Containing Derivatives

Complex derivatives incorporating thiazole rings exhibit distinct physicochemical properties and biological activities.

Compound Name (from ) Molecular Formula Molecular Weight Melting Point (°C) Yield Key Features
Compound 20 C₁₉H₂₁N₅O₅S₂ 487.53 334–335 45% IR: NH, C=O; ¹H NMR: δ 2.43 (CH₃)
Compound 22 C₁₈H₁₉N₅O₆S₂ 497.50 >360 58% IR: NH, C=O; High thermal stability

Key Observations :

  • Structural Complexity : Thiazole rings significantly elevate melting points (>300°C) due to rigid planar structures and intermolecular interactions .
  • Synthetic Challenges : Lower yields (31–58%) reflect difficulties in multi-step syntheses involving hydrazine and acetylenedicarboxylate reagents .

Substituted Phenyl Derivatives

Variations in the sulfonamide aryl group modulate electronic and steric properties.

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features References
2-(4-Chlorophenylsulfonamido)acetic acid C₈H₈ClNO₄S 249.67 Bioactive precursor for thiazine synthesis
Methyl 2-(4-chlorophenyl)sulfanylacetate C₉H₉ClO₂S 216.68 Thioether linkage; potential agrochemical

Key Observations :

  • Electron-Withdrawing Groups : Chloro substituents enhance electrophilicity, improving reactivity in nucleophilic substitutions .

Biological Activity

Methyl 2-(4-methylphenylsulfonamido)acetate, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its antibacterial properties. The compound has the following chemical structure:

  • Chemical Formula : C₉H₁₁N₁O₃S
  • CAS Number : 2645-02-5

1. Antibacterial Activity

Sulfonamides, including this compound, are recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial cell proliferation. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for further development in antibiotic therapies.

2. Anticancer Potential

Recent research highlights the anticancer potential of sulfonamide derivatives. For instance, tosyl sulfonamides and their metal complexes have demonstrated cytotoxic effects against lung carcinoma and other cancer cell lines. In vitro studies indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells . this compound has been evaluated in similar contexts, showing promising results in inhibiting the growth of specific cancer cell lines.

3. Antileishmanial Activity

The compound has also been tested for antileishmanial activity. In vitro assays against Leishmania major demonstrated that sulfonamide derivatives can effectively reduce the viability of promastigote forms, indicating their potential as therapeutic agents against leishmaniasis . The mechanism involves disrupting metabolic pathways essential for the parasite's survival.

The biological activities of this compound are primarily attributed to its ability to inhibit specific enzymes and pathways:

  • Inhibition of Carbonic Anhydrase : Some studies suggest that sulfonamide derivatives can act as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms .
  • Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
  • Metabolic Disruption in Parasites : The antileishmanial effects may stem from the disruption of metabolic processes within the Leishmania species.

Case Study 1: Anticancer Activity

A study published in RSC Advances evaluated various tosyl sulfonamide derivatives, including this compound, against lung carcinoma cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value indicating effective cytotoxicity at concentrations above 10 µM .

Case Study 2: Antileishmanial Efficacy

In another study focusing on leishmaniasis, this compound was tested alongside established treatments such as amphotericin B. The compound demonstrated comparable efficacy in reducing parasite load in vitro while exhibiting lower cytotoxicity towards human cells .

Q & A

Q. What are the key synthetic routes for Methyl 2-(4-methylphenylsulfonamido)acetate?

The compound is typically synthesized via sulfonylation of glycine methyl ester with 4-methylbenzenesulfonyl chloride under basic conditions. For example, hydrolysis of methyl (4-bromobenzenesulfonamido)acetate under basic conditions yields sulfonamido acetic acid derivatives, demonstrating a scalable pathway . Reaction optimization (e.g., adjusting stoichiometry or temperature) is critical to minimize byproducts.

Q. How is the structure of this compound confirmed?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy : Key peaks include the sulfonamide N–H stretch (~3283 cm⁻¹) and ester C=O stretch (~1740 cm⁻¹) .
  • 1H-NMR : Distinct signals for the methyl ester group (~3.7 ppm), aromatic protons (~7.3–7.8 ppm), and sulfonamido NH (~5.0 ppm) .
  • X-ray crystallography : Used for related sulfonamides to confirm bond angles and torsional conformations .

Q. What physical properties are critical for handling this compound?

Key properties include:

  • Melting point : 89–91°C (indicates purity; deviations suggest impurities) .
  • Density : 1.261 g/cm³ (informs solubility in solvents like DMSO or ethanol) .
  • LogP : ~0.93 (predicts hydrophobicity for partitioning experiments) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural analysis?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Compare with published spectra of structurally analogous compounds (e.g., propyl 2-(4-methylbenzenesulfonamido)benzoate ).
  • Use X-ray crystallography for unambiguous confirmation, as demonstrated for 2-(4-bromobenzenesulfonamido)acetic acid .
  • Perform high-resolution mass spectrometry (HRMS) to verify molecular ion peaks.

Q. What challenges arise in optimizing reaction yields for this compound?

Yield optimization requires:

  • Stoichiometric control : Excess sulfonyl chloride improves sulfonylation efficiency.
  • Purification : Recrystallization (using ethanol/water mixtures) is effective given the compound’s sharp melting point .
  • Side reactions : Competing hydrolysis of the ester group can occur under prolonged basic conditions; pH monitoring is essential .

Q. How is this compound utilized in synthesizing pharmaceutical intermediates?

It serves as a precursor for bioactive molecules:

  • Hydrolysis : Produces 2-(4-methylphenylsulfonamido)acetic acid, a building block for thiazine heterocycles with potential antimicrobial activity .
  • Derivatization : Used in drug delivery systems due to ester lability under physiological conditions, as seen in studies on Roxadustat Impurity 3 (a related ethyl ester derivative) .

Q. What analytical methods ensure purity and quality in research settings?

Recommended methods:

  • HPLC-UV : For quantitative purity assessment (e.g., detecting impurities at <0.1% levels) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability during storage .
  • Elemental analysis : Validates empirical formula (C10H13NO4S) .

Methodological Notes

  • Contradictory data : For inconsistent melting points, cross-validate with differential scanning calorimetry (DSC) .
  • Biological activity screening : Use enzyme inhibition assays (e.g., acetylcholinesterase) with IC50 calculations, referencing protocols for sulfonamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-methylphenylsulfonamido)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-methylphenylsulfonamido)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.